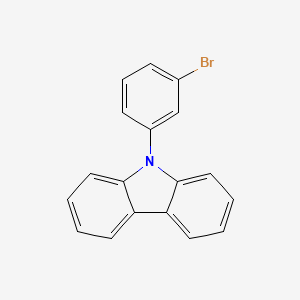

9-(3-Bromophenyl)-9H-carbazole

Beschreibung

BenchChem offers high-quality 9-(3-Bromophenyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Bromophenyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

9-(3-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGHGKNHPPZALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729705 | |

| Record name | 9-(3-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185112-61-2 | |

| Record name | 9-(3-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-Bromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(3-Bromophenyl)-9H-carbazole via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-(3-bromophenyl)-9H-carbazole, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds. The core of this synthesis is the Ullmann condensation, a robust and widely utilized copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction pathway and experimental workflow.

Introduction

Carbazole (B46965) derivatives are a critical class of heterocyclic compounds renowned for their unique photophysical and electronic properties. Their rigid, planar structure and electron-rich nature make them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key pharmacophores in drug discovery. The targeted molecule, 9-(3-bromophenyl)-9H-carbazole, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. The Ullmann condensation offers a classical and effective method for the N-arylation of carbazole with aryl halides.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for the synthesis of 9-(3-bromophenyl)-9H-carbazole involves the copper-catalyzed reaction between carbazole and 1,3-dibromobenzene (B47543). The reaction typically proceeds at elevated temperatures in the presence of a copper catalyst and a base. The base is crucial for the deprotonation of the carbazole nitrogen, forming the carbazolide anion, which then participates in the coupling with the aryl halide. While traditional Ullmann conditions often require harsh reaction parameters, modern modifications may include the use of ligands to improve catalyst efficacy and lower reaction temperatures.

Experimental Protocols

Protocol 1: High-Temperature Neat Reaction

This protocol is adapted from a procedure described for the synthesis of 9-(4-bromophenyl)-9H-carbazole.[1]

Materials:

-

9H-Carbazole

-

1,3-Dibromobenzene

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Light petroleum (petroleum ether)

Procedure:

-

A fused silica ampoule is charged with 9H-carbazole (1.00 eq.), 1,3-dibromobenzene (1.20 eq.), CuSO₄·5H₂O (0.05 eq.), and anhydrous K₂CO₃ (1.00 eq.).

-

The ampoule is sealed under vacuum or an inert atmosphere.

-

The sealed ampoule is heated to 250 °C for 68 hours.

-

After cooling to room temperature, the ampoule is carefully opened.

-

The solid residue is partitioned between toluene and water.

-

The aqueous phase is extracted with toluene (3 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of light petroleum and dichloromethane as the eluent.

Protocol 2: Ligand-Assisted Synthesis in Solution

This modified Ullmann condensation protocol is adapted from the synthesis of 9-(4-bromophenyl)-9H-carbazole using a ligand and a high-boiling solvent.

Materials:

-

9H-Carbazole

-

1,3-Dibromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

1 N Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution (NH₃·H₂O)

-

Deionized water

-

Hexane (B92381) for column chromatography

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add CuI (0.10 eq.), 18-crown-6 (0.033 eq.), anhydrous K₂CO₃ (2.00 eq.), 1,3-dibromobenzene (1.00 eq.), and 9H-carbazole (1.00 eq.).

-

Add DMPU as the solvent.

-

The mixture is heated at 170 °C for 11 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is quenched with 1 N HCl.

-

The resulting precipitate is collected by filtration and washed sequentially with ammonia solution and water.

-

The crude solid is purified by column chromatography on silica gel using hexane as the eluent to yield the final product.

Data Presentation

The following table summarizes the quantitative data from the adapted experimental protocols for the synthesis of the isomeric 9-(4-bromophenyl)-9H-carbazole, which can be used as a starting point for the synthesis of 9-(3-bromophenyl)-9H-carbazole.

| Parameter | Protocol 1[1] |

| Reactants | |

| 9H-Carbazole | 5.35 g (32.0 mmol, 1.00 eq.) |

| 1,4-Dibromobenzene | 9.06 g (38.4 mmol, 1.20 eq.) |

| Catalyst | |

| Copper Salt | CuSO₄·5H₂O |

| Catalyst Loading | 400 mg (1.6 mmol, 0.05 eq.) |

| Base | |

| Base | K₂CO₃ |

| Base Loading | 4.42 g (32.0 mmol, 1.00 eq.) |

| Reaction Conditions | |

| Solvent | None (neat) |

| Temperature | 250 °C |

| Time | 68 h |

| Product | |

| Product Name | 9-(4-Bromophenyl)-9H-carbazole |

| Yield | 4.22 g (13.1 mmol, 41%) |

| Purification Method | Column chromatography (light petroleum:DCM 75:25) |

Visualizations

Ullmann Condensation Pathway

The following diagram illustrates the proposed signaling pathway for the Ullmann condensation in the synthesis of 9-(3-Bromophenyl)-9H-carbazole.

Caption: Proposed mechanism for the Ullmann condensation.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of 9-(3-Bromophenyl)-9H-carbazole.

Caption: General experimental workflow for synthesis.

Conclusion

The Ullmann condensation remains a highly relevant and practical method for the synthesis of 9-arylcarbazoles, including 9-(3-bromophenyl)-9H-carbazole. By adapting established protocols for isomeric compounds, researchers can confidently approach the synthesis of this valuable intermediate. The detailed experimental procedures and workflow diagrams provided in this guide serve as a robust starting point for laboratory work, enabling the efficient production of this compound for applications in materials science and medicinal chemistry. Further optimization of reaction conditions, such as screening of modern ligand systems, may lead to improved yields and milder reaction conditions.

References

An In-depth Technical Guide to the Suzuki Coupling Reaction for 9-(3-Bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, organic electronics, and advanced materials. This guide provides a comprehensive technical overview of the Suzuki coupling reaction specifically tailored for the synthesis of 9-aryl-9H-carbazole derivatives starting from 9-(3-Bromophenyl)-9H-carbazole. Carbazole (B46965) and its derivatives are of significant interest due to their unique electronic and photophysical properties, making them valuable scaffolds in drug discovery and materials science.[1][2] The insights and protocols detailed herein are intended to equip researchers and professionals in drug development with the necessary knowledge to effectively utilize this versatile reaction.

Reaction Principle and Mechanism

The Suzuki coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the context of this guide, 9-(3-Bromophenyl)-9H-carbazole serves as the aryl bromide, which reacts with a variety of arylboronic acids or their corresponding esters. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A general reaction scheme for the Suzuki coupling of 9-(3-Bromophenyl)-9H-carbazole is as follows:

Caption: General scheme of the Suzuki coupling reaction.

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the palladium(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The successful outcome of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Below is a summary of typical reaction conditions and reported yields for the coupling of various aryl bromides with arylboronic acids, providing a predictive framework for the reaction of 9-(3-Bromophenyl)-9H-carbazole.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 9-(3-Bromophenyl)-9H-carbazole (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | |

| 2 | 3-Bromocarbazole derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 92 | [3] |

| 3 | 1-Bromo-9H-carbazole | 3-Cyanophenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ (3) | Toluene | 110 | 24 | 78 | [4] |

| 4 | 9-(3-Bromophenyl)-9H-carbazole (analogue) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 65 | [3] |

| 5 | N-Boc-3-bromocarbazole | Naphthylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 95 | [5] |

Experimental Protocols

General Procedure for the Suzuki Coupling of 9-(3-Bromophenyl)-9H-carbazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

9-(3-Bromophenyl)-9H-carbazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME, often with a co-solvent like water or ethanol)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 9-(3-Bromophenyl)-9H-carbazole, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe. If a mixed solvent system is used, the aqueous component should also be degassed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 9-(3-arylphenyl)-9H-carbazole.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

This guide provides a foundational understanding and practical starting points for researchers engaged in the synthesis of novel carbazole derivatives via the Suzuki coupling reaction. The versatility of this reaction, coupled with the importance of the carbazole scaffold, underscores its significance in the development of new therapeutic agents and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Buchwald-Hartwig Amination Protocol for 9-(3-Bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, with a specific focus on its application to the C-N cross-coupling of 9-(3-Bromophenyl)-9H-carbazole. This reaction is pivotal for the synthesis of complex triarylamines and other nitrogen-containing compounds that are crucial in the development of pharmaceuticals and advanced materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1] Its development has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope.[1]

Core Principles of the Buchwald-Hartwig Amination

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in an inert solvent. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2]

The choice of catalyst, ligand, base, and solvent is critical and can significantly impact the reaction's efficiency, yield, and substrate scope.[3] For sterically hindered substrates like 9-(3-Bromophenyl)-9H-carbazole, bulky and electron-rich phosphine ligands are often preferred as they facilitate both the oxidative addition and reductive elimination steps.[4]

Experimental Protocol: A Representative Procedure

While a specific protocol for the Buchwald-Hartwig amination of 9-(3-Bromophenyl)-9H-carbazole is not extensively documented in publicly available literature, the following is a representative experimental procedure adapted from established methods for structurally similar and sterically hindered aryl bromides.[5] This protocol describes the coupling of 9-(3-Bromophenyl)-9H-carbazole with a secondary amine, such as diphenylamine (B1679370).

Materials:

-

9-(3-Bromophenyl)-9H-carbazole

-

Diphenylamine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))

-

Anhydrous and degassed toluene (B28343) or 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add 9-(3-Bromophenyl)-9H-carbazole (1.0 mmol), diphenylamine (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL) to the flask via a syringe.

-

Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.[5]

-

Purification: The organic filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-arylcarbazole derivative.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for Buchwald-Hartwig amination reactions involving carbazole (B46965) derivatives and other aryl bromides. These values can serve as a starting point for the optimization of the reaction with 9-(3-Bromophenyl)-9H-carbazole.

| Parameter | Typical Range/Value | Citation |

| Reactant Ratios | ||

| Aryl Bromide:Amine | 1 : 1.1-1.5 | [5] |

| Catalyst Loading | ||

| Palladium Precatalyst | 1-5 mol% | [3] |

| Ligand | 2-10 mol% | [3] |

| Base | ||

| Base to Aryl Bromide Ratio | 1.2-2.0 equivalents | [5] |

| Reaction Conditions | ||

| Temperature | 80 - 120 °C | [3] |

| Reaction Time | 12 - 24 hours | [5] |

| Yield | ||

| Isolated Yield | 70 - 95% (highly dependent on substrates and conditions) | [3][4] |

Visualizing the Process

To better understand the core concepts of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 9-(3-Bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 9-(3-Bromophenyl)-9H-carbazole, a versatile heterocyclic compound with applications in organic electronics and as an intermediate in pharmaceutical research.[1] This document outlines the key spectroscopic techniques used to elucidate its structure and purity, presents available data in a structured format, and provides detailed experimental protocols.

Physicochemical Properties

9-(3-Bromophenyl)-9H-carbazole is a white to light yellow crystalline solid at room temperature.[2] Its core structure consists of a carbazole (B46965) moiety linked to a bromophenyl group, which imparts specific electronic and photophysical properties relevant to its applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂BrN | [1] |

| Molecular Weight | 322.20 g/mol | [1] |

| CAS Number | 185112-61-2 | [3] |

| Melting Point | 69-70 °C | [3] |

| Boiling Point | 463 °C | [3] |

| Density | 1.39 g/cm³ | [3] |

| Refractive Index | 1.673 | [3] |

| Exact Mass | 321.015289 u | [3] |

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for 9-(3-Bromophenyl)-9H-carbazole.

¹H NMR (Proton NMR)

-

Expected Chemical Shifts (δ) for 9-(3-Bromophenyl)-9H-carbazole:

-

Carbazole Protons: Aromatic protons on the carbazole moiety are expected to appear in the range of δ 7.2-8.2 ppm. The protons adjacent to the nitrogen atom (at positions 4 and 5) are typically the most deshielded.

-

Bromophenyl Protons: The protons on the 3-bromophenyl ring will exhibit characteristic splitting patterns in the aromatic region (δ 7.3-7.8 ppm). The proton ortho to the bromine atom is expected to be a triplet, the protons meta to the bromine a doublet of doublets, and the proton para to the bromine a triplet.

-

¹³C NMR (Carbon-13 NMR)

-

Expected Chemical Shifts (δ) for 9-(3-Bromophenyl)-9H-carbazole:

-

Carbazole Carbons: The carbon atoms of the carbazole ring are expected to resonate in the range of δ 110-145 ppm. The carbons directly bonded to the nitrogen atom (C9a and C4a) are typically found around δ 140 ppm.

-

Bromophenyl Carbons: The carbon atom attached to the bromine (C-Br) will be significantly shifted and is expected in the region of δ 120-125 ppm. The other carbons of the phenyl ring will appear in the aromatic region.

-

The IR spectrum provides information about the functional groups present in the molecule. An FTIR spectrum for 9-(3-Bromophenyl)-9H-carbazole is available on SpectraBase.[4][5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1600, ~1450 | Aromatic C=C stretching |

| ~1330 | C-N stretching |

| ~750 | C-Br stretching |

| ~740 | Out-of-plane C-H bending (ortho-disubstituted carbazole) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z ≈ 321 and 323, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass is 321.015312 g/mol .[4]

-

Major Fragmentation Pathways:

-

Loss of the bromine atom: [M-Br]⁺

-

Cleavage of the N-phenyl bond: [C₁₂H₈N]⁺ (carbazole radical cation) and [C₆H₄Br]⁺ (bromophenyl radical cation).

-

Loss of HBr: [M-HBr]⁺

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For carbazole derivatives, characteristic absorption bands are observed due to π→π* transitions.

-

Expected Absorption Maxima (λₘₐₓ): Based on related carbazole structures, 9-(3-Bromophenyl)-9H-carbazole is expected to exhibit strong absorption bands in the range of 320-370 nm.[1] The solvent can influence the exact position of these maxima.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

A common method for the synthesis of N-arylcarbazoles is the Ullmann condensation.

-

Materials: 9H-carbazole, 1,3-dibromobenzene, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene.

-

Procedure:

-

To a reaction flask, add 9H-carbazole, 1,3-dibromobenzene, CuI, and K₂CO₃ in a suitable solvent.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Extract the filtrate with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

-

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 800 nm, against a solvent blank.

-

Workflow and Relationship Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of 9-(3-Bromophenyl)-9H-carbazole.

Caption: Synthetic workflow for 9-(3-Bromophenyl)-9H-carbazole.

Caption: Workflow for spectroscopic characterization.

As no specific signaling pathways for 9-(3-Bromophenyl)-9H-carbazole were identified in the literature, a diagram illustrating its potential role as a building block in drug discovery is provided below.

Caption: Role as an intermediate in drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 9-(3-Bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 9-(3-Bromophenyl)-9H-carbazole. Due to the limited availability of fully assigned experimental spectral data in the public domain for this specific isomer, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous compounds. It also includes comprehensive experimental protocols and visual workflows to assist researchers in acquiring and interpreting NMR data for this class of molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 9-(3-Bromophenyl)-9H-carbazole. These predictions are based on the analysis of related structures, including 9-phenylcarbazole, 3-bromocarbazole, and 9-(4-bromophenyl)-9H-carbazole, and take into account the expected electronic effects of the bromine substituent on the phenyl ring.

Note: The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for 9-(3-Bromophenyl)-9H-carbazole

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | d | ~7.8 | H-4, H-5 |

| ~7.80 | t | ~1.8 | H-2' |

| ~7.65 | ddd | ~7.8, 1.8, 1.2 | H-4' |

| ~7.50 | t | ~7.8 | H-5' |

| ~7.45 - 7.35 | m | - | H-2, H-7, H-6' |

| ~7.30 | t | ~7.5 | H-3, H-6 |

| ~7.25 | d | ~8.1 | H-1, H-8 |

Table 2: Predicted ¹³C NMR Data for 9-(3-Bromophenyl)-9H-carbazole

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C-4a, C-4b |

| ~138.0 | C-1' |

| ~133.0 | C-6' |

| ~131.0 | C-4' |

| ~130.5 | C-5' |

| ~126.5 | C-2' |

| ~126.0 | C-4, C-5 |

| ~123.5 | C-8a, C-9a |

| ~123.0 | C-3' |

| ~120.5 | C-2, C-7 |

| ~120.0 | C-3, C-6 |

| ~110.0 | C-1, C-8 |

Molecular Structure and Numbering

Caption: Molecular structure and numbering of 9-(3-Bromophenyl)-9H-carbazole.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for carbazole (B46965) derivatives is provided below. These are standard procedures and may require optimization based on the specific instrument and sample characteristics.

Sample Preparation

-

Sample Purity: Ensure the 9-(3-Bromophenyl)-9H-carbazole sample is of high purity to avoid spectral artifacts from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution by dissolving approximately 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: This typically requires a larger number of scans than ¹H NMR, ranging from 1024 to 4096 or more, depending on the concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like 9-(3-Bromophenyl)-9H-carbazole.

Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Mass spectrometry of 9-(3-Bromophenyl)-9H-carbazole for molecular weight confirmation

An In-depth Technical Guide to the Mass Spectrometry of 9-(3-Bromophenyl)-9H-carbazole for Molecular Weight Confirmation

Introduction

9-(3-Bromophenyl)-9H-carbazole is a chemical compound of significant interest in the fields of materials science and medicinal chemistry, particularly in the development of organic electronics.[1] For researchers and drug development professionals, accurate confirmation of the molecular structure and weight of synthesized compounds is a critical step in quality control and characterization. Mass spectrometry is a powerful analytical technique that provides precise information on the mass-to-charge ratio (m/z) of ionized molecules, making it an indispensable tool for verifying the identity and purity of novel compounds like 9-(3-Bromophenyl)-9H-carbazole.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the mass spectrometric analysis of 9-(3-Bromophenyl)-9H-carbazole for the explicit purpose of molecular weight confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of 9-(3-Bromophenyl)-9H-carbazole is presented below. The exact mass is crucial for high-resolution mass spectrometry analysis.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₂BrN | [2][3][4] |

| Average Molecular Weight | 322.20 g/mol | [2][3] |

| Monoisotopic (Exact) Mass | 321.01529 u | [2] |

| CAS Number | 185112-61-2 | [2][4] |

Mass Spectrometry for Molecular Weight Confirmation

The primary goal of mass spectrometry in this context is to identify the molecular ion peak (M⁺). This peak corresponds to the intact molecule that has lost one electron during the ionization process. The m/z value of the molecular ion directly confirms the molecular weight of the compound.

A unique and confirmatory feature in the mass spectrum of 9-(3-Bromophenyl)-9H-carbazole is the presence of a distinct isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:

-

M⁺ peak : Corresponding to molecules containing the ⁷⁹Br isotope.

-

[M+2]⁺ peak : Corresponding to molecules containing the ⁸¹Br isotope.

The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.

Caption: Logical diagram of the bromine isotope effect on the molecular ion peak.

Experimental Protocols

A generalized experimental protocol for the analysis of 9-(3-Bromophenyl)-9H-carbazole using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is detailed below. EI is a hard ionization technique that provides reproducible fragmentation patterns, which can be useful for structural elucidation.

1. Sample Preparation

-

Accurately weigh approximately 1 mg of 9-(3-Bromophenyl)-9H-carbazole.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. Instrumentation

-

A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is recommended.

3. Gas Chromatography (GC) Conditions

-

Injection Volume : 1 µL

-

Inlet Temperature : 280 °C

-

Injection Mode : Splitless or split (e.g., 20:1 split ratio)

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Column : A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a (5%-phenyl)-methylpolysiloxane stationary phase.

-

Oven Temperature Program :

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

4. Mass Spectrometry (MS) Conditions

-

Ionization Source : Electron Ionization (EI)

-

Ionization Energy : 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Scan Range : 50 - 450 m/z

-

Solvent Delay : 3-5 minutes (to prevent filament damage from the solvent peak).

Caption: Standard experimental workflow for GC-MS analysis.

Data Presentation and Interpretation

The mass spectrum obtained from the analysis will show a series of peaks, each corresponding to an ion with a specific m/z ratio. For molecular weight confirmation, the most important peaks are the molecular ion doublet at m/z 321 and 323.

The following table presents hypothetical, yet representative, mass spectral data for 9-(3-Bromophenyl)-9H-carbazole based on its known structure and common fragmentation patterns for aromatic and brominated compounds.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 323 | [M+2]⁺ Molecular Ion | [C₁₈H₁₂⁸¹BrN]⁺ | Confirms presence of ⁸¹Br isotope. |

| 321 | M⁺ Molecular Ion | [C₁₈H₁₂⁷⁹BrN]⁺ | Confirms presence of ⁷⁹Br isotope. |

| 242 | [M-Br]⁺ | [C₁₈H₁₂N]⁺ | Loss of a bromine radical. |

| 166 | [C₁₂H₈N]⁺ | [C₁₂H₈N]⁺ | Carbazole (B46965) fragment cation. |

| 155/157 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation (shows Br isotope pattern). |

| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ | Further fragmentation of carbazole moiety. |

Interpretation:

-

Molecular Weight Confirmation : The presence of the intense peaks at m/z 321 and 323, with nearly equal relative abundance, unequivocally confirms the molecular weight of the compound and the presence of one bromine atom.

-

Structural Evidence : The fragment ions provide additional evidence for the compound's structure. The peak at m/z 242 represents the loss of the bromine atom, a common fragmentation pathway for halogenated compounds. The presence of a peak at m/z 166 is indicative of the stable carbazole core.

Caption: Plausible fragmentation pathways for 9-(3-Bromophenyl)-9H-carbazole.

References

Analysis of 9-(3-Bromophenyl)-9H-carbazole: A Technical Overview

Introduction

9-(3-Bromophenyl)-9H-carbazole is an aromatic organic compound that belongs to the carbazole (B46965) family. Carbazoles and their derivatives are of significant interest to researchers in materials science and drug discovery due to their unique electronic, photophysical, and biological properties. The position of the bromo-substituent on the phenyl ring can significantly influence the molecule's steric and electronic characteristics, making detailed structural analysis crucial for understanding its potential applications. This document provides a technical overview of the synthesis and structural aspects of carbazole derivatives, drawing parallels from closely related structures due to the absence of publicly available, detailed crystal structure analysis for 9-(3-Bromophenyl)-9H-carbazole itself.

Molecular Structure and Properties

The molecular structure of 9-(3-Bromophenyl)-9H-carbazole consists of a central carbazole core, a planar tricyclic system, to which a 3-bromophenyl group is attached at the nitrogen atom. The molecular formula is C18H12BrN. The presence of the bromine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.

Note on Data Unavailability: Despite a comprehensive search of scientific literature and crystallographic databases, a detailed single-crystal X-ray diffraction analysis for the specific isomer, 9-(3-Bromophenyl)-9H-carbazole, is not publicly available. Therefore, the following sections on experimental protocols and crystallographic data are based on established methods for similar carbazole derivatives, such as 9-(4-Bromophenyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole. These should be considered as illustrative examples of the methodologies that would be employed for the target compound.

Experimental Protocols

Synthesis of Carbazole Derivatives

The synthesis of N-aryl carbazoles, such as 9-(bromophenyl)-9H-carbazole, is typically achieved through cross-coupling reactions. A common method is the Ullmann condensation, which involves the reaction of a carbazole salt with an aryl halide in the presence of a copper catalyst.

Illustrative Synthesis of a 9-(Aryl)-9H-carbazole Derivative:

-

Materials: 9H-carbazole, a dibromobenzene isomer, copper(I) iodide (CuI), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)).

-

Procedure:

-

A reaction vessel is charged with 9H-carbazole, an excess of the dibromobenzene isomer, potassium carbonate, and a catalytic amount of CuI.

-

The solvent is added, and the mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 9-(bromophenyl)-9H-carbazole.

-

Single Crystal Growth

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a common technique for obtaining high-quality crystals of organic compounds.

General Protocol for Single Crystal Growth:

-

The purified 9-(3-Bromophenyl)-9H-carbazole is dissolved in a suitable solvent or a mixture of solvents (e.g., chloroform, ethyl acetate, or a hexane/dichloromethane mixture) to form a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Standard X-ray Diffraction Analysis Workflow:

Data Presentation

As no specific crystallographic data for 9-(3-Bromophenyl)-9H-carbazole is available, the following tables present data for the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole , to illustrate the type of information obtained from a crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for 9-(4-Bromophenyl)-9H-carbazole.

| Parameter | Value |

| Empirical formula | C18H12BrN |

| Formula weight | 322.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.4137(3) Å, α = 90° |

| b = 20.1179(7) Å, β = 108.532(1)° | |

| c = 8.6346(3) Å, γ = 90° | |

| Volume | 1385.76(8) ų |

| Z | 4 |

| Density (calculated) | 1.544 Mg/m³ |

| Absorption coefficient | 2.953 mm⁻¹ |

| F(000) | 648 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.52 to 27.50° |

| Index ranges | -10<=h<=10, -26<=k<=25, -11<=l<=11 |

| Reflections collected | 11894 |

| Independent reflections | 3175 [R(int) = 0.035] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3175 / 0 / 181 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0311, wR2 = 0.0717 |

| R indices (all data) | R1 = 0.0408, wR2 = 0.0754 |

| Largest diff. peak and hole | 0.473 and -0.511 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 9-(4-Bromophenyl)-9H-carbazole.

| Bond | Length (Å) | Angle | Degrees (°) |

| Br(1)-C(16) | 1.908(2) | C(12)-N(1)-C(1) | 108.6(1) |

| N(1)-C(1) | 1.393(2) | C(12)-N(1)-C(13) | 125.7(1) |

| N(1)-C(12) | 1.395(2) | C(1)-N(1)-C(13) | 125.6(1) |

| N(1)-C(13) | 1.440(2) | C(2)-C(1)-N(1) | 131.0(2) |

| C(1)-C(2) | 1.383(3) | C(6)-C(1)-N(1) | 109.1(2) |

| C(1)-C(6) | 1.408(3) | C(11)-C(12)-N(1) | 130.8(2) |

| C(7)-C(12) | 1.407(3) | C(7)-C(12)-N(1) | 109.2(2) |

| C(13)-C(14) | 1.391(3) | C(14)-C(13)-N(1) | 120.3(2) |

| C(13)-C(18) | 1.392(3) | C(18)-C(13)-N(1) | 120.2(2) |

Signaling Pathways and Logical Relationships

In the context of material science, "signaling pathways" are not directly applicable. However, the logical relationship between molecular structure and material properties is a core concept. For carbazole derivatives, this relationship dictates their application in organic electronics.

X-ray Crystallography of 9-(3-Bromophenyl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data and experimental protocols related to 9-(3-Bromophenyl)-9H-carbazole. Due to the limited availability of public crystallographic data for 9-(3-Bromophenyl)-9H-carbazole, this document presents a comparative analysis using the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole, for which detailed X-ray crystallography data is available. This approach allows for valuable structural insights and serves as a robust reference for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 9-(4-Bromophenyl)-9H-carbazole, providing a reliable reference for what can be expected for the 3-bromo isomer.

| Parameter | 9-(4-Bromophenyl)-9H-carbazole[1][2] |

| Chemical Formula | C₁₈H₁₂BrN |

| Molecular Weight | 322.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.4137(3) Åb = 20.1179(7) Åc = 8.6346(3) Åβ = 108.5322(14)° |

| Volume (V) | 1385.76(8) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 100 K |

| Dihedral Angle (Carbazole/Phenyl) | 49.87(5)° |

Experimental Protocols

The synthesis and crystallization of carbazole (B46965) derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction. The following protocols are based on established methods for related compounds and can be adapted for 9-(3-Bromophenyl)-9H-carbazole.

Synthesis of 9-(3-Bromophenyl)-9H-carbazole

A common method for the synthesis of N-arylcarbazoles is the Ullmann condensation. The synthesis of the positional isomer 9-(4-bromophenyl)-9H-carbazole has been reported via the reaction of 9H-carbazole with 1,4-dibromobenzene.[1] A similar approach can be employed for the target molecule.

Procedure:

-

A mixture of 9H-carbazole (1.0 eq.), 1,3-dibromobenzene (B47543) (1.2 eq.), copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq.), and potassium carbonate (K₂CO₃) (1.0 eq.) is placed in a sealed tube.[1]

-

The reaction mixture is heated to 250 °C for 68 hours.[1]

-

After cooling to room temperature, the solid residue is partitioned between toluene (B28343) and water.

-

The aqueous phase is extracted with toluene, and the combined organic layers are washed with water and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.

Procedure:

-

Dissolve the purified 9-(3-Bromophenyl)-9H-carbazole in a suitable solvent, such as a mixture of chloroform (B151607) and ethanol.[3]

-

Allow the solvent to evaporate slowly at room temperature over several days.[3]

-

Colorless, needle-like or block-like crystals should form.[1][4]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like 9-(3-Bromophenyl)-9H-carbazole.

Caption: Experimental workflow for small molecule X-ray crystallography.

Logical Relationship: Structure to Application

Carbazole derivatives are of significant interest in materials science and drug discovery. The following diagram illustrates the logical connection between the molecular structure of 9-(3-Bromophenyl)-9H-carbazole and its potential applications.

Caption: Relationship between molecular structure and potential applications.

References

Photophysical Properties of 9-(3-Bromophenyl)-9H-carbazole in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated photophysical properties of 9-(3-Bromophenyl)-9H-carbazole in solution. Due to a lack of extensive direct experimental data in the peer-reviewed literature for this specific isomer, this guide leverages available information on the closely related 9-(4-Bromophenyl)-9H-carbazole and other carbazole (B46965) derivatives to infer its characteristics. The document outlines the synthesis, expected photophysical parameters, and detailed experimental protocols for their determination, serving as a valuable resource for researchers engaged in the design and application of novel carbazole-based functional materials.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in materials science and medicinal chemistry. Their rigid, planar structure and rich electron-donating properties lead to exceptional thermal stability, high charge carrier mobility, and strong luminescence. These characteristics make them highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom modulates the electronic and photophysical properties of the core structure. Further functionalization of this phenyl ring, such as with a bromine atom, can fine-tune these properties, influencing the molecule's emission wavelength, quantum yield, and excited-state lifetime. This guide focuses on the photophysical characteristics of 9-(3-Bromophenyl)-9H-carbazole, providing a detailed summary of its expected properties and the methodologies to characterize them.

Synthesis and Chemical Structure

The synthesis of 9-(3-Bromophenyl)-9H-carbazole can be achieved through established N-arylation methods, such as the Ullmann condensation or the Buchwald-Hartwig amination, reacting carbazole with 1,3-dibromobenzene.

Below is a diagram illustrating a plausible synthetic workflow.

Caption: Proposed synthetic workflow for 9-(3-Bromophenyl)-9H-carbazole.

Photophysical Properties

Data Presentation

The following tables summarize the photophysical data for the parent compound, 9-phenyl-9H-carbazole, and its 4-bromo derivative. This information serves as a reasonable proxy for the expected behavior of 9-(3-Bromophenyl)-9H-carbazole.

Table 1: Photophysical Data of 9-Phenyl-9H-carbazole Derivatives in Solution

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

| 9-Phenyl-9H-carbazole | Cyclohexane | 294, 324, 337 | 349, 364 | ~0.3 | ~10 |

| 9-(4-Bromophenyl)-9H-carbazole | Dichloromethane | ~295, 325, 338 | ~350, 365 | N/A | N/A |

| 9-(3-Bromophenyl)-9H-carbazole | Dichloromethane | ~295, 325, 338 | ~350, 365 | N/A | N/A |

Note: Data for 9-(3-Bromophenyl)-9H-carbazole are estimated based on its structural similarity to the 4-bromo isomer. "N/A" indicates data not available in the reviewed literature.

The inclination of the phenyl ring with respect to the carbazole moiety significantly influences the degree of π-conjugation and, therefore, the electrochemical and photophysical properties.[1] For 9-(4-Bromophenyl)-9H-carbazole, the dihedral angle between the bromophenyl ring and the carbazole plane is approximately 49.87°.[1] A similar twisted conformation is expected for the 3-bromo isomer, which would result in photophysical properties closely resembling those of the parent 9-phenyl-9H-carbazole, with minimal perturbation from the bromine substituent.

Experimental Protocols

The characterization of the photophysical properties of 9-(3-Bromophenyl)-9H-carbazole involves a series of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).

Methodology:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane) of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-400 nm).

-

The wavelength of maximum absorbance is identified as λabs.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem).

Methodology:

-

Prepare a dilute solution of the compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum fluorescence intensity is identified as λem.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Select a well-characterized standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54).

-

Prepare solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1).

-

Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

-

Excite a dilute solution of the sample with a pulsed light source (e.g., a picosecond laser diode).

-

A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated many times to build a histogram of the photon arrival times.

-

The resulting fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Below is a diagram representing the general experimental workflow for photophysical characterization.

References

Unveiling the Spectroscopic Signature of 9-(3-Bromophenyl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(3-Bromophenyl)-9H-carbazole is a versatile organic compound that garners significant interest for its potential applications in advanced electronic materials and as a key intermediate in pharmaceutical synthesis.[1] The carbazole (B46965) moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a fundamental building block in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a bromophenyl group at the 9-position of the carbazole core provides a strategic handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties.

Understanding the UV-Vis absorption and photoluminescence (PL) characteristics of 9-(3-Bromophenyl)-9H-carbazole is crucial for its application in optoelectronic devices and for its potential use as a fluorescent probe. This guide outlines the necessary experimental procedures to acquire and analyze these spectral data.

Predicted Photophysical Properties

Based on the analysis of similar carbazole derivatives, the following photophysical properties are anticipated for 9-(3-Bromophenyl)-9H-carbazole. The carbazole core is the primary chromophore and fluorophore. The phenyl substituent at the nitrogen atom can influence the electronic properties through inductive and resonance effects, which in turn affects the absorption and emission spectra. The bromine atom is an electron-withdrawing group and can influence the energy levels of the molecule.

Table 1: Anticipated Photophysical Data for 9-(3-Bromophenyl)-9H-carbazole

| Parameter | Symbol | Expected Value/Range | Solvent(s) |

| Absorption | |||

| Absorption Maximum | λabs | ~290-300 nm, ~320-340 nm | Dichloromethane, THF, Toluene |

| Molar Absorptivity | ε | > 104 M-1cm-1 | Dichloromethane, THF, Toluene |

| Photoluminescence | |||

| Emission Maximum | λem | ~350-380 nm | Dichloromethane, THF, Toluene |

| Quantum Yield | ΦPL | 0.2 - 0.6 | Dichloromethane, THF, Toluene |

| Excited State Lifetime | τ | 1 - 10 ns | Dichloromethane, THF, Toluene |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the UV-Vis absorption and photoluminescence properties of 9-(3-Bromophenyl)-9H-carbazole.

Materials and Sample Preparation

-

Compound: 9-(3-Bromophenyl)-9H-carbazole (purity >98%)

-

Solvents: Spectroscopic grade solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are commonly used.[2] The choice of solvent can influence the spectral properties due to solvatochromic effects.

-

Sample Concentration: For UV-Vis absorption, a concentration range of 1x10-5 to 5x10-5 M is typically used. For photoluminescence, solutions should be sufficiently dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption maxima (λabs) and molar extinction coefficient (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a stock solution of 9-(3-Bromophenyl)-9H-carbazole in the chosen solvent with a known concentration (e.g., 1x10-3 M).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1x10-5 to 5x10-5 M.

-

Record the absorption spectrum for each dilution over a wavelength range of 250 nm to 500 nm, using the pure solvent as a reference.

-

Identify the wavelength(s) of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Photoluminescence Spectroscopy

This protocol describes the measurement of the emission maximum (λem) and the relative photoluminescence quantum yield (ΦPL).

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a detector.

Procedure for Emission Spectrum:

-

Use a dilute solution of the sample (absorbance < 0.1 at λex).

-

Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.

-

The wavelength at which the emission intensity is highest is the emission maximum (λem).

Procedure for Quantum Yield Measurement (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield in the same solvent is required (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦPL = 0.546).

-

Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the electronic transitions involved in the absorption and emission processes.

Caption: Experimental workflow for UV-Vis and photoluminescence analysis.

References

An In-depth Technical Guide to the Electrochemical Properties of 9-(3-Bromophenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 9-(3-Bromophenyl)-9H-carbazole, a significant building block in the field of organic electronics and a compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its expected electrochemical behavior based on the well-established structure-property relationships of carbazole (B46965) derivatives. This guide covers the fundamental electrochemical characteristics, detailed experimental protocols for their determination, and the influence of structural modifications on the electronic properties of this class of compounds.

Introduction

Carbazole and its derivatives are a cornerstone of modern organic electronics, primarily due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1][2] The carbazole moiety serves as a robust electron-donating core, making these compounds integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The compound 9-(3-Bromophenyl)-9H-carbazole, featuring a carbazole nucleus N-substituted with a 3-bromophenyl group, is a key intermediate in the synthesis of more complex functional materials.[2] The bromine atom offers a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical characteristics.[3] Beyond materials science, carbazole derivatives have also been explored for their diverse biological activities, including potential anticancer and neuroprotective effects, making their electrochemical properties relevant for understanding their mechanisms of action in biological systems.[4][5]

Core Electrochemical Properties

The electrochemical behavior of carbazole derivatives is dominated by the oxidation of the electron-rich carbazole nitrogen, leading to the formation of a radical cation. The potential at which this oxidation occurs is a critical parameter, as it directly relates to the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.

Expected Electrochemical Behavior of 9-(3-Bromophenyl)-9H-carbazole

Data Presentation: Electrochemical Properties of Related Carbazole Derivatives

To provide a quantitative context, the following table summarizes the electrochemical data for several related carbazole derivatives. This comparative data is essential for estimating the properties of 9-(3-Bromophenyl)-9H-carbazole.

| Compound | Onset Oxidation Potential (Eoxonset) vs. Fc/Fc+ (V) | HOMO Level (eV) | Reference Compound for Comparison |

| 9-Phenylcarbazole | ~1.0 - 1.1 | ~-5.5 to -5.6 | Unsubstituted parent compound |

| 3,6-Dibromo-9-phenylcarbazole | 1.53 | -5.93 | Bromo-substitution on the carbazole core |

| 9-(4-Bromophenyl)-9H-carbazole | Not specified | -5.71 | Isomeric compound with bromine at the para-position |

Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The HOMO levels are estimated from the onset oxidation potentials using the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple as an internal standard, where the HOMO energy of ferrocene is assumed to be -4.8 eV relative to the vacuum level.

Experimental Protocols

The electrochemical characterization of carbazole derivatives is primarily conducted using cyclic voltammetry (CV).

Cyclic Voltammetry (CV) for the Determination of Oxidation Potential

Objective: To determine the oxidation potential of 9-(3-Bromophenyl)-9H-carbazole and estimate its HOMO energy level.

Instrumentation and Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or gauze

-

Analyte: 9-(3-Bromophenyl)-9H-carbazole (typically 1-5 mM solution)

-

Solvent: Anhydrous, high-purity dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)

-

Supporting Electrolyte: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of 9-(3-Bromophenyl)-9H-carbazole in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent, and then drying.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Record a background cyclic voltammogram of the solvent and electrolyte solution to determine the potential window.

-

Perform cyclic voltammetry on the analyte solution. Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the carbazole moiety (e.g., +1.8 V) and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) from the cyclic voltammogram. This is the potential at which the oxidation current begins to increase.

-

The HOMO energy level can be estimated using the following empirical formula, with ferrocene as an internal or external standard: HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the electrochemical analysis of 9-(3-Bromophenyl)-9H-carbazole.

Structure-Property Relationship

Caption: Influence of substituents on the electrochemical properties of 9-phenylcarbazoles.

Conclusion

9-(3-Bromophenyl)-9H-carbazole is a versatile intermediate with significant potential in the development of advanced organic electronic materials. While specific experimental electrochemical data for this compound remains to be extensively reported, a comprehensive understanding of its properties can be derived from the established behavior of related carbazole derivatives. The presence of the electron-withdrawing bromo group at the meta-position of the 9-phenyl ring is expected to increase the oxidation potential and lower the HOMO energy level compared to the unsubstituted 9-phenylcarbazole. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to accurately characterize the electrochemical properties of 9-(3-Bromophenyl)-9H-carbazole and to further explore its applications in materials science and drug development. The provided workflows and diagrams serve as a clear visual aid for the experimental and conceptual aspects of this research area.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

Determining Frontier Molecular Orbital Energy Levels of 9-(3-Bromophenyl)-9H-carbazole via Cyclic Voltammetry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of cyclic voltammetry (CV) for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the carbazole (B46965) derivative, 9-(3-Bromophenyl)-9H-carbazole. Understanding these frontier molecular orbitals is crucial for the rational design of organic electronic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for predicting the electrochemical behavior of novel drug candidates.

Introduction to Electrochemical Characterization of Carbazole Derivatives

Carbazole and its derivatives are a significant class of organic compounds known for their excellent charge transport properties and high thermal stability. The electronic characteristics of these molecules are largely dictated by their HOMO and LUMO energy levels. Cyclic voltammetry is a powerful and widely used electrochemical technique to probe the redox properties of molecules. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated, providing invaluable insights into the material's electron-donating and electron-accepting capabilities.

The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. For many carbazole derivatives, the initial oxidation is a one-electron process that forms a radical cation.[1] The stability of this cation and the potential at which it is formed are influenced by the substituents on the carbazole core.

Quantitative Data Presentation

The following table summarizes the key electrochemical data for 9-phenylcarbazole (B72232) and its 3,6-dibromo derivative, providing a basis for estimating the properties of 9-(3-Bromophenyl)-9H-carbazole.

| Compound Name | Onset Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Onset Reduction Potential (E_red) vs. Fc/Fc⁺ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| 9-Phenylcarbazole | ~1.33 | -5.73 | Not Readily Observed | - | - |

| 3,6-Dibromo-9-phenylcarbazole | 1.49 | -5.89 | Not Readily Observed | - | - |

| 9-(3-Bromophenyl)-9H-carbazole | ~1.35 - 1.40 (Estimated) | ~ -5.75 to -5.80 (Estimated) | Not Readily Observed | - | - |

Note: The HOMO levels are calculated using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]. The reduction potentials for these compounds are often not observed within the solvent's electrochemical window. In such cases, the LUMO level is typically determined from the combination of the HOMO level and the optical band gap obtained from UV-Vis spectroscopy.

Experimental Protocol for Cyclic Voltammetry

This section details a standard experimental protocol for determining the redox potentials of carbazole derivatives like 9-(3-Bromophenyl)-9H-carbazole.

3.1. Materials and Instrumentation

-

Analyte: 9-(3-Bromophenyl)-9H-carbazole (typically 1-5 mM solution).

-

Solvent: Anhydrous, degassed electrochemical grade solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Supporting Electrolyte: 0.1 M solution of an electrochemically inert salt (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A standard three-electrode cell.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Counter Electrode: Platinum wire or foil.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

-

Internal Standard: Ferrocene (B1249389) (used for potential calibration).

-

Instrumentation: A computer-controlled potentiostat.

3.2. Procedure

-

Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in the electrolyte solution.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-